3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide
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Overview
Description
3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate acylating agent. One common method is the reaction of 3-methyl-1H-pyrazole with 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine
- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
Uniqueness
3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)but-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-7(2)6-10(15)12-11-8(3)13-14(5)9(11)4/h6H,1-5H3,(H,12,15) |
InChI Key |
DHJWMYMAPFPGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C=C(C)C |
Origin of Product |
United States |
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